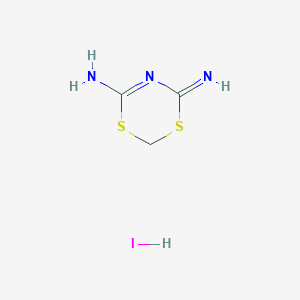

1,3,5-Dithiazinane-4,6-diimine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

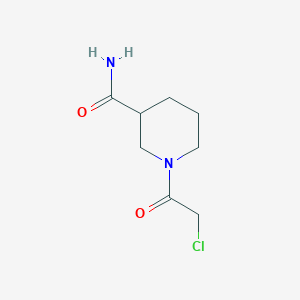

1,3,5-Dithiazinane-4,6-diimine hydroiodide, also known as DTID, is a heterocyclic compound with a molecular formula of C4H6IN3S2. It was first synthesized in 1960 by R. E. Benson and G. W. Kirby. DTID is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is an important signaling molecule in the body, involved in various physiological and pathological processes. DTID has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative disorders.

Applications De Recherche Scientifique

Polymeric Interactions

1,3,5-Dithiazinane-4,6-diimine hydroiodide is involved in the synthesis of various halides, as seen in the study by Sa̧czewski, Gdaniec, and Mazalon (2016). Their research discovered that in crystals of certain ethylammonium iodides, chains of alternatively arranged anions and cations are formed through polymeric interactions. This highlights the compound's role in crystallographic studies and its potential for understanding molecular structures (Sa̧czewski, Gdaniec, & Mazalon, 2016).

Organic Semiconductor Development

In the field of organic electronics, 1,3,5-Dithiazinane-4,6-diimine hydroiodide contributes to the synthesis of electron donor–acceptor molecules. Tan et al. (2012) explored its application in creating tetrathiafulvalene fused-naphthalene diimides for organic semiconductors. These compounds show potential as ambipolar and p-type semiconductors, useful in organic field-effect transistors (OFETs) (Tan et al., 2012).

Antimicrobial Agent Synthesis

The compound also plays a role in the synthesis of antimicrobial agents. Abo-Bakr et al. (2012) used related structures for creating new heterocyclic nitrogen compounds with potential medicinal applications. Their research shows its usefulness in developing new treatments and drugs (Abo-Bakr et al., 2012).

N-Type Semiconductor Development

Chen et al. (2013) investigated the use of 1,3,5-Dithiazinane-4,6-diimine hydroiodide in creating dithiazole-fused naphthalene diimides. This research is vital for the development of new n-type semiconductors, which are crucial in electronic devices (Chen et al., 2013).

Hetero Duplex Formation

The compound is also significant in the study of aromatic oligomers by Gabriel and Iverson (2002). Their research found that certain aromatic units, including those related to 1,3,5-Dithiazinane-4,6-diimine hydroiodide, can strongly interact with each other in water. This discovery has implications for designing assemblies in aqueous solutions (Gabriel & Iverson, 2002).

Propriétés

IUPAC Name |

6-imino-1,3,5-dithiazin-4-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQSRRJHWSVGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC(=NC(=N)S1)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6IN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)

![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)